Cas no 22501-77-5 (4-(5-methyl-1,3-benzoxazol-2-yl)aniline)
4-(5-methyl-1,3-benzoxazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-(5-methyl-2-benzoxazolyl)-
- 4-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
- 4-(5-methyl-benzoxazol-2-yl)-aniline
- 4-(5-Methylbenzoxazol-2-yl)phenylamine
- AC1L6VQT
- AC1Q2OAG
- NSC508412
- Oprea1_003350
- Oprea1_850177
- SureCN474369
- MFCD00579067
- SCHEMBL474369
- DTXSID80325460
- AKOS000108895
- TZIKYKSWQZSLOO-UHFFFAOYSA-N
- BB 0245602
- 4-(5-methylbenzo[d]oxazol-2-yl)aniline
- SR-01000430174
- CS-0215266
- 4-(5-methyl-1, 3-benzoxazol-2-yl)aniline
- 22501-77-5
- F75622
- NSC-508412
- CCG-106232
- SR-01000430174-1
- EN300-230328
- 4-(5-methyl-1,3-benzoxazol-2-yl)phenylamine
- Z57441765
- VS-03218
- BBL012173
- ALBB-014709
- AG-205/07666036
- STK347628
-
- MDL: MFCD00579067
- Inchi: 1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
- InChI Key: TZIKYKSWQZSLOO-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)N)=NC2C=C(C)C=CC1=2
Computed Properties
- Exact Mass: 224.09506
- Monoisotopic Mass: 224.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05
- LogP: 3.96660
4-(5-methyl-1,3-benzoxazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010308-1g |
4-(5-Methyl-benzooxazol-2-yl)-phenylamine |
22501-77-5 | 1g |
4128CNY | 2021-05-07 | ||
| Fluorochem | 030893-1g |
4-(5-Methyl-benzooxazol-2-yl)-phenylamine |
22501-77-5 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 030893-5g |
4-(5-Methyl-benzooxazol-2-yl)-phenylamine |
22501-77-5 | 5g |
£591.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010308-1g |
4-(5-Methyl-benzooxazol-2-yl)-phenylamine |
22501-77-5 | 1g |
4128.0CNY | 2021-07-05 | ||
| TRC | B489110-10mg |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489110-50mg |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B489110-100mg |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM379378-1g |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 95%+ | 1g |
$234 | 2024-07-28 | |
| ChemScence | CS-0215266-100mg |
4-(5-Methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 100mg |
$242.0 | 2022-04-27 | ||
| ChemScence | CS-0215266-250mg |
4-(5-Methyl-1,3-benzoxazol-2-yl)aniline |
22501-77-5 | 250mg |
$277.0 | 2022-04-27 |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline Suppliers
4-(5-methyl-1,3-benzoxazol-2-yl)aniline Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(5-methyl-1,3-benzoxazol-2-yl)aniline
Introduction to 4-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS No. 22501-77-5)
4-(5-methyl-1,3-benzoxazol-2-yl)aniline, identified by the chemical identifier CAS No. 22501-77-5, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic amine has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various bioactive molecules. The compound's unique combination of a benzoxazole moiety and an aniline group imparts distinct electronic and steric properties, making it a candidate for further exploration in medicinal chemistry.
The benzoxazole ring, a prominent feature of 4-(5-methyl-1,3-benzoxazol-2-yl)aniline, is well-documented for its role in numerous pharmacophores. Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 5-methyl substituent on the benzoxazole ring introduces additional conformational flexibility, which can influence the compound's interactions with biological targets. This structural modification has been strategically employed in drug design to enhance binding affinity and metabolic stability.
The aniline group in 4-(5-methyl-1,3-benzoxazol-2-yl)aniline further contributes to its pharmacological potential. Anilines are widely recognized for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The aromatic nature of the aniline moiety allows for π-stacking interactions with biological targets, which can be exploited to improve drug delivery and efficacy. Moreover, the amine functionality provides a site for further chemical modifications, enabling the development of libraries of derivatives with tailored biological profiles.
Recent advancements in computational chemistry have facilitated the rapid screening of compounds like 4-(5-methyl-1,3-benzoxazol-2-yl)aniline for potential biological activity. Molecular docking studies have shown that this compound exhibits promising interactions with enzymes and receptors involved in critical pathological pathways. For instance, preliminary simulations suggest that it may disrupt the activity of kinases implicated in cancer progression, warranting further experimental validation.
In addition to its theoretical potential, 4-(5-methyl-1,3-benzoxazol-2-yl)aniline has been explored in several preclinical studies. Researchers have investigated its effects on cellular proliferation and apoptosis, revealing intriguing mechanisms that could be relevant for therapeutic applications. The compound's ability to modulate intracellular signaling pathways has been particularly noted, suggesting its utility in addressing diseases characterized by dysregulated signal transduction.
The synthesis of 4-(5-methyl-1,3-benzoxazol-2-yl)aniline involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The construction of the benzoxazole core is typically achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization at the 2-position with an aniline group requires careful optimization to ensure high yield and purity. Advances in catalytic processes have enabled more efficient routes to this compound, reducing both reaction times and environmental impact.
The pharmacokinetic properties of 4-(5-methyl-1,3-benzoxazol-2-yl)aniline are also under scrutiny. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for understanding how the compound behaves within a biological system and for predicting its potential therapeutic window. The presence of the methyl group on the benzoxazole ring appears to influence its metabolic clearance rate, offering opportunities for optimization.
Future research directions for 4-(5-methyl-1,3-benzoxazol-2-yl)aniline include exploring its role in drug development pipelines. By leveraging structure-based design principles, chemists aim to generate novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,4-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS No. 22501-77-5) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological potential make it a cornerstone compound for further investigation. As research progresses,this molecule is poised to contribute significantly to our understanding of disease mechanisms and the development of novel treatments.
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